3-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
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Overview
Description
3-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, an imidazo[1,2-a]pyridine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, bromination, and subsequent coupling reactions. One common approach involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Bromination: The imidazo[1,2-a]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated imidazo[1,2-a]pyridine is then coupled with 3-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives of the imidazo[1,2-a]pyridine core.
Reduction Reactions: Reduced forms of the benzamide group or the imidazo[1,2-a]pyridine core.
Scientific Research Applications
3-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The bromine atom and benzamide group can further enhance binding affinity and specificity through various interactions, including hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-8-methylimidazo[1,2-a]pyridine
- N-(3-methoxyphenyl)-N-(3-methoxybenzoyl)benzamide
- Other imidazo[1,2-a]pyridine derivatives
Uniqueness
3-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the imidazo[1,2-a]pyridine core provides a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C21H16BrN3O |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H16BrN3O/c1-14-5-4-10-25-13-19(24-20(14)25)15-6-3-9-18(12-15)23-21(26)16-7-2-8-17(22)11-16/h2-13H,1H3,(H,23,26) |
InChI Key |
YUYOCXNXOUOXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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